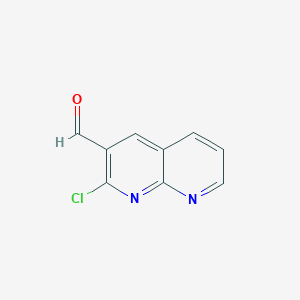

2-Chloro-1,8-naphthyridine-3-carbaldehyde

描述

Contextualization of the 1,8-Naphthyridine (B1210474) Scaffold in Heterocyclic Chemistry

The 1,8-naphthyridine nucleus is a prominent nitrogen-containing heterocyclic compound that has attracted significant interest from researchers. benthamdirect.comnih.gov This scaffold is a core component in numerous compounds isolated from natural sources and is recognized for its versatile biological activities. tsijournals.com Due to its wide-ranging pharmacological potential, the 1,8-naphthyridine framework is considered a "privileged scaffold" in medicinal chemistry and drug discovery. benthamdirect.comtandfonline.comresearchgate.net

Derivatives of 1,8-naphthyridine have been investigated for a vast array of biological applications. benthamdirect.comresearchgate.net The versatility of the scaffold has led to the development of numerous synthetic derivatives with diverse biological functions. tandfonline.com The structure is notably present in established antibacterial agents such as Nalidixic acid and Gemifloxacin. nih.govtsijournals.com The broad spectrum of activities associated with this scaffold continues to stimulate research into the synthesis of new functionalized 1,8-naphthyridine derivatives. tsijournals.com

Structural Features and Chemical Reactivity Profile of 2-Chloro-1,8-naphthyridine-3-carbaldehyde

This compound is a derivative of the 1,8-naphthyridine core, distinguished by a chlorine atom at the C2 position and a carbaldehyde (formyl) group at the C3 position. These functional groups are the primary sites of chemical reactivity, making the compound a versatile building block, or synthon, for the synthesis of more complex molecules. tsijournals.comrsc.org

A common and efficient method for synthesizing this compound is the Vilsmeier-Haack cyclization. ekb.egekb.eg This reaction typically involves treating substituted N-(pyridin-2-yl) acetamides with a Vilsmeier-Haack reagent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). tsijournals.comtsijournals.comresearchgate.net This process facilitates chlorination, formylation, and cyclization in one pot to yield the target molecule. researchgate.net

The chemical reactivity of this compound is dominated by its two functional groups:

The Aldehyde Group: The formyl group at the C3 position is susceptible to various condensation reactions. For instance, it readily undergoes Claisen-Schmidt condensation with compounds containing active methylene (B1212753) groups, such as acetophenones and other acetyl derivatives, to yield α,β-unsaturated carbonyl compounds known as chalcones. ekb.egekb.egresearchgate.net It can also react with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone derivative. tsijournals.comtsijournals.comresearchgate.net

The Chloro Group: The chlorine atom at the C2 position is a leaving group that can be displaced through nucleophilic substitution reactions. For example, treatment with sodium azide (B81097) leads to the formation of a tetrazolo[1,5-a] researchgate.nettsijournals.comnaphthyridine derivative via an unstable 2-azido intermediate. tsijournals.comtsijournals.comresearchgate.net Similarly, reaction with sodium sulphide can replace the chloro group with a mercapto group. tsijournals.comtsijournals.comresearchgate.net

The following table summarizes key reactions involving this compound:

| Reagent(s) | Functional Group Involved | Reaction Type | Product Type |

| Acetophenones, Ethanolic NaOH | Aldehyde | Claisen-Schmidt Condensation | Chalcones ekb.egresearchgate.net |

| Hydrazine Hydrate, Sodium Acetate | Aldehyde | Condensation | Hydrazones tsijournals.comtsijournals.comresearchgate.net |

| Sodium Azide | Chloro | Nucleophilic Substitution / Cyclization | Tetrazolo-naphthyridines tsijournals.comtsijournals.comresearchgate.net |

| Sodium Sulphide | Chloro | Nucleophilic Substitution | 2-Mercapto-naphthyridines tsijournals.comtsijournals.comresearchgate.net |

Overview of Academic Research Trajectories Pertaining to this compound

Academic research has primarily focused on the utility of this compound as a versatile intermediate for the synthesis of novel heterocyclic systems. tsijournals.comresearchgate.net The compound serves as a starting material for constructing a variety of fused and substituted 1,8-naphthyridine derivatives, which are then often evaluated for their potential biological activities. tsijournals.comtsijournals.comresearchgate.net

A significant research trajectory involves using the compound to create new series of molecules for antimicrobial screening. ekb.egtsijournals.com For example, the chalcones derived from the condensation of this compound have been synthesized and subsequently converted into other derivatives like iodochalcones and dibromides for biological evaluation. ekb.eg Furthermore, the transformation of the chloro group into other functionalities, such as tetrazolo or mercapto groups, yields new classes of compounds that have been screened for antimicrobial properties. tsijournals.comresearchgate.net

Another area of investigation explores the modification of the 1,8-naphthyridine scaffold, particularly at the 3rd position, to enhance binding efficiency to specific biological targets. nih.gov The reactivity of the carbaldehyde group allows for the introduction of various substituents, which is a key strategy in structure-activity relationship (SAR) studies aimed at developing compounds with specific pharmacological profiles, such as antagonists for adenosine (B11128) receptors. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-1,8-naphthyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O/c10-8-7(5-13)4-6-2-1-3-11-9(6)12-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHKOQJUABKMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1,8 Naphthyridine 3 Carbaldehyde

Synthesis from Precursors and Key Starting Materials

The formation of the 2-chloro-1,8-naphthyridine-3-carbaldehyde framework relies heavily on the availability and purity of its foundational precursors. N-(pyridin-2-yl)acetamides are the most common starting materials for the Vilsmeier-Haack cyclization, a cornerstone reaction in this synthesis.

Preparation of N-(pyridin-2-yl)acetamides

N-(pyridin-2-yl)acetamides are typically synthesized through the acylation of 2-aminopyridines. A prevalent method involves the reaction of a substituted or unsubstituted 2-aminopyridine (B139424) with acetic anhydride. This reaction is often carried out in an acidic medium, such as acetic acid, or without a solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of the pyridine (B92270) attacks the carbonyl carbon of the acetic anhydride.

Alternatively, chloroacetyl chloride can be employed for the acylation of 2-aminopyridine in a suitable solvent like ethylene (B1197577) dichloride. This method also follows a nucleophilic acyl substitution pathway. The choice of the acylating agent and reaction conditions can be adapted based on the specific substituents present on the 2-aminopyridine ring.

Alternative Pyrido-precursors for Naphthyridine Annulation

While the Vilsmeier-Haack reaction of N-(pyridin-2-yl)acetamides is a dominant route, other synthetic strategies for the 1,8-naphthyridine (B1210474) core exist, which utilize different pyrido-precursors. One notable alternative is the Friedländer annulation. This method involves the condensation of a 2-aminopyridine derivative, specifically a 2-amino-3-formylpyridine or a 2-amino-3-acylpyridine, with a compound containing an active methylene (B1212753) group, such as a ketone or an ester. nih.govsphinxsai.com

The Friedländer synthesis can be catalyzed by either acids or bases and offers a versatile approach to a variety of substituted 1,8-naphthyridines. nih.govsphinxsai.comconnectjournals.com The choice of the active methylene compound allows for the introduction of different substituents at the 2- and 3-positions of the naphthyridine ring. This method, however, leads to a different substitution pattern than the Vilsmeier-Haack approach and would require further modification to yield the target this compound.

Primary Cyclization Approaches for this compound Formation

The crucial step in the synthesis of this compound is the formation of the fused bicyclic ring system. The Vilsmeier-Haack reaction stands out as the most direct and widely reported method for this transformation.

Vilsmeier-Haack Cyclization in Dimethylformamide (DMF) with Phosphoryl Chloride (POCl3)tsijournals.comresearchgate.net

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic and heteroaromatic compounds. tsijournals.comresearchgate.net In the synthesis of this compound, N-(pyridin-2-yl)acetamide is treated with the Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl3) and dimethylformamide (DMF). tsijournals.comresearchgate.netekb.egresearchgate.net This one-pot reaction accomplishes both the cyclization to form the 1,8-naphthyridine ring and the introduction of the chloro and formyl groups at the 2- and 3-positions, respectively. ekb.egresearchgate.net

The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from POCl3 and DMF. The N-(pyridin-2-yl)acetamide then acts as the nucleophile, attacking the Vilsmeier reagent, which initiates a cascade of reactions leading to the cyclized and functionalized product.

The following table, based on the findings of Kumar et al., illustrates the effect of different substituents on the yield of the corresponding this compound. tsijournals.comresearchgate.net

| Substituent (R) on N-(pyridin-2-yl)acetamide | Product | Yield (%) |

|---|---|---|

| H | This compound | 75 |

| 5-CH3 | 2-Chloro-6-methyl-1,8-naphthyridine-3-carbaldehyde | 80 |

| 5-Cl | 2,6-Dichloro-1,8-naphthyridine-3-carbaldehyde | 72 |

| 5-Br | 6-Bromo-2-chloro-1,8-naphthyridine-3-carbaldehyde | 70 |

| 4-CH3 | 2-Chloro-7-methyl-1,8-naphthyridine-3-carbaldehyde | 78 |

The efficiency of the Vilsmeier-Haack cyclization for the synthesis of this compound is dependent on several key reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity of the final product.

The reaction is typically initiated by the dropwise addition of phosphoryl chloride to a solution of the N-(pyridin-2-yl)acetamide in dry dimethylformamide at a low temperature, usually between 0-5 °C. tsijournals.com Following the addition, the reaction mixture is heated to reflux. The duration of the reflux period can vary significantly, ranging from 4 to 15 hours, depending on the specific substrate and the scale of the reaction. tsijournals.com The progress of the reaction is often monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured into crushed ice to precipitate the product, which is then collected by filtration and purified, often by recrystallization from a suitable solvent like ethyl alcohol. tsijournals.com

The molar ratio of the reactants is another critical parameter. An excess of the Vilsmeier reagent is generally used to ensure complete conversion of the starting material.

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | tsijournals.comresearchgate.net |

| Reagent | Phosphoryl chloride (POCl3) | tsijournals.comresearchgate.net |

| Initial Temperature | 0-5 °C | tsijournals.com |

| Reaction Temperature | Reflux | tsijournals.com |

| Reaction Time | 4-15 hours | tsijournals.com |

| Work-up | Pouring into crushed ice | tsijournals.com |

Friedländer Synthesis and its Modifications for 1,8-Naphthyridine Core Construction

The Friedländer synthesis is a classical and effective method for the construction of quinoline (B57606) and naphthyridine ring systems. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or a β-ketoester, in the presence of an acid or base catalyst.

In the context of 1,8-naphthyridine synthesis, 2-aminonicotinaldehyde is a key starting material. nih.gov This precursor can be condensed with various active methylene compounds to yield the 1,8-naphthyridine core. The reaction conditions can be modified to improve yields and promote greener synthesis. For instance, the use of water as a solvent and an inexpensive, biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst has been reported for the gram-scale synthesis of 1,8-naphthyridines. nih.gov This approach offers a more environmentally benign alternative to traditional methods that often require harsh conditions and organic solvents. nih.gov

A specific modification of the Friedländer synthesis relevant to the ultimate formation of functionalized 1,8-naphthyridines involves the reaction of 2-aminonicotinaldehyde with ethyl cyanoacetate (B8463686). This condensation, typically carried out in the presence of a base like piperidine (B6355638), yields 2-hydroxy-3-cyano-1,8-naphthyridine. ispub.com This intermediate is a valuable precursor for the synthesis of this compound, as the hydroxyl and cyano groups can be further manipulated in subsequent functionalization steps.

The following table summarizes representative examples of the Friedländer synthesis for the 1,8-naphthyridine core:

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product |

| 2-Aminonicotinaldehyde | Acetone (B3395972) | Choline Hydroxide / H₂O, 50°C | 2-Methyl-1,8-naphthyridine |

| 2-Aminonicotinaldehyde | Ethyl cyanoacetate | Piperidine / Ethanol (B145695), reflux | 2-Hydroxy-3-cyano-1,8-naphthyridine |

| 2-Aminonicotinaldehyde | 1-Methylpiperidin-4-one | Choline Hydroxide / H₂O, 50°C | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] ispub.comijpcbs.comnaphthyridine |

Other Ring-Forming Reactions for the Naphthyridine Skeleton

Beyond the Friedländer synthesis, other ring-forming reactions have been developed for the construction of the 1,8-naphthyridine skeleton. These alternative methods provide access to a variety of substituted 1,8-naphthyridines and can be advantageous in specific synthetic contexts.

One such method involves a copper(II) triflate-catalyzed reaction of 2-aminonicotinaldehydes with terminal alkynes. This process is believed to proceed through a copper-catalyzed hydroamination of the alkyne, followed by a Friedländer-type condensation of the resulting enamine with the 2-aminonicotinaldehyde. researchgate.net This approach allows for the introduction of substituents at the 2-position of the 1,8-naphthyridine ring, depending on the nature of the terminal alkyne used.

Multi-component reactions (MCRs) also offer an efficient pathway to substituted 1,8-naphthyridines. A single-step, three-component condensation of substituted 2-aminopyridines, malononitrile (B47326) or an alkyl cyanoacetate, and various aldehydes can be facilitated by a Lewis acid catalyst such as N-bromosulfonamide. mychemblog.com This method allows for the rapid assembly of the 1,8-naphthyridine core with a high degree of molecular diversity.

The following table provides an overview of these alternative ring-forming reactions:

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type |

| Copper-Catalyzed Annulation | 2-Aminonicotinaldehyde, Terminal Alkyne | Copper(II) triflate | 2-Substituted-1,8-naphthyridines |

| Three-Component Reaction | 2-Aminopyridine, Malononitrile/Alkyl Cyanoacetate, Aldehyde | N-Bromosulfonamide | Substituted 1,8-naphthyridines |

Post-Cyclization Functionalization Strategies Towards this compound

The introduction of the 2-chloro and 3-formyl groups onto the 1,8-naphthyridine skeleton can be achieved through post-cyclization functionalization of a pre-formed naphthyridine core or concurrently during the ring-closing step.

A highly efficient and direct route to this compound is the Vilsmeier-Haack reaction . researchgate.net This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). nrochemistry.com When N-(pyridin-2-yl)acetamide is treated with the Vilsmeier reagent, it undergoes a cyclization and concurrent chlorination and formylation to directly yield the target compound. researchgate.net This method is advantageous as it accomplishes the formation of the second ring and the introduction of the desired functional groups in a single synthetic operation.

Alternatively, a multi-step post-cyclization functionalization strategy can be employed, starting from a 1,8-naphthyridine precursor synthesized via a method like the Friedländer reaction. For example, 2-hydroxy-3-cyano-1,8-naphthyridine, obtained from the condensation of 2-aminonicotinaldehyde and ethyl cyanoacetate, can serve as a key intermediate. ispub.com The synthetic sequence would involve:

Hydrolysis of the cyano group at the 3-position to a carboxylic acid. This is typically achieved by heating with an aqueous base, such as 10% sodium hydroxide. ispub.com

Chlorination of the hydroxyl group at the 2-position. The resulting 2-hydroxy-1,8-naphthyridine-3-carboxylic acid can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, yielding 2-chloro-1,8-naphthyridine-3-carboxylic acid. ispub.com

Reduction of the carboxylic acid at the 3-position to a carbaldehyde. This transformation can be achieved using various reducing agents capable of selectively reducing a carboxylic acid to an aldehyde in the presence of other functional groups.

The following table outlines the key post-cyclization functionalization strategies:

| Strategy | Starting Material | Reagents/Conditions | Intermediate/Product |

| Vilsmeier-Haack Cyclization | N-(pyridin-2-yl)acetamide | POCl₃, DMF | This compound |

| Multi-step Functionalization | 2-Hydroxy-3-cyano-1,8-naphthyridine | 1. 10% NaOH (hydrolysis) 2. POCl₃ (chlorination) 3. Reduction | 2-Chloro-1,8-naphthyridine-3-carboxylic acid, then this compound |

Reactivity and Chemical Transformations of 2 Chloro 1,8 Naphthyridine 3 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group is highly susceptible to nucleophilic attack, serving as an electrophilic center for reactions with both nitrogen and carbon nucleophiles. This reactivity is central to its utility in synthetic organic chemistry.

Condensation reactions involving the aldehyde moiety and nitrogen-based nucleophiles are a straightforward method for forming new carbon-nitrogen double bonds, leading to the synthesis of hydrazones and Schiff bases.

2-Chloro-1,8-naphthyridine-3-carbaldehyde readily undergoes condensation with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazone. tsijournals.comresearchgate.net This reaction is typically carried out by stirring the reactants at room temperature in a protic solvent such as methanol, often with the addition of a weak base like sodium acetate. tsijournals.com The resulting products are formally named as 1-((2-Chloro-1,8-naphthyridin-3-yl)methylene)hydrazines. tsijournals.comresearchgate.net This transformation serves as a common pathway to introduce a hydrazone functional group, which can be a precursor for further synthetic modifications or a key pharmacophore in biologically active molecules. tsijournals.comtsijournals.com The general reaction involves the nucleophilic attack of the hydrazine on the aldehyde's carbonyl carbon, followed by dehydration to form the stable C=N double bond of the hydrazone. libretexts.org

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Hydrazine hydrate, Sodium acetate, Methanol, Room temperature, 30 min | 1-((2-Chloro-1,8-naphthyridin-3-yl)methylene)hydrazine | tsijournals.com |

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is a fundamental transformation for creating a C=N double bond. science.gov While specific studies on this compound are limited, the reactivity of the analogous 2-chloroquinoline-3-carbaldehyde (B1585622) provides a strong precedent for this transformation. nih.gov The condensation of 2-chloroquinoline-3-carbaldehydes with various anilines or phenylhydrazine (B124118) proceeds efficiently to yield the corresponding N-substituted imines or phenylhydrazones. nih.govrsc.org The reaction typically involves heating the aldehyde and the amine in a suitable solvent like acetone (B3395972) or ethanol (B145695), sometimes with a catalytic amount of acid. rsc.org This methodology is broadly applicable for synthesizing a wide array of Schiff bases by varying the amine component.

| Aldehyde Reactant | Amine Reactant | Expected Product | Reference Analogy |

|---|---|---|---|

| This compound | Aniline | N-((2-Chloro-1,8-naphthyridin-3-yl)methylene)aniline | nih.gov |

| This compound | p-Toluidine | N-((2-Chloro-1,8-naphthyridin-3-yl)methylene)-4-methylaniline | nih.gov |

| This compound | Phenylhydrazine | 2-((2-Chloro-1,8-naphthyridin-3-yl)methylene)-1-phenylhydrazine | rsc.org |

The aldehyde group also participates in carbon-carbon bond-forming reactions, most notably through base-catalyzed condensations with active methylene (B1212753) compounds. These reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are powerful tools for extending the carbon framework and synthesizing complex molecules like chalcones and other α,β-unsaturated systems.

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is effectively used to synthesize chalcone (B49325) derivatives from this compound. wikipedia.org This reaction involves the base-catalyzed condensation of the aldehyde with a ketone possessing α-hydrogens, such as an acetophenone (B1666503) or a heteroaryl methyl ketone. ekb.egekb.egresearchgate.net The reaction is typically conducted in ethanol with an aqueous solution of a strong base like sodium hydroxide (B78521) added dropwise. ekb.eg The mixture is stirred, often overnight, to ensure the completion of the condensation and subsequent dehydration to form the characteristic α,β-unsaturated carbonyl system of the chalcone. ekb.eg This method has been successfully applied to synthesize a variety of chalcones by reacting this compound with ketones like acetophenone, p-hydroxyacetophenone, 2-acetylfuran, 3-acetylpyridine, and 2-acetylindole. ekb.egekb.eg

| Ketone Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetophenone | Ethanol, 40% aq. NaOH, Stirred overnight | (E)-1-phenyl-3-(2-chloro-1,8-naphthyridin-3-yl)prop-2-en-1-one | 67% | ekb.eg |

| p-Hydroxyacetophenone | Ethanol, 40% aq. NaOH, Stirred overnight | (E)-3-(2-chloro-1,8-naphthyridin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 61% | ekb.eg |

| 3-Acetylpyridine | Ethanol, 40% aq. NaOH, Stirred overnight | (E)-3-(2-chloro-1,8-naphthyridin-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one | 67% | ekb.eg |

| 2-Acetylfuran | Ethanol, 40% aq. NaOH, Stirred overnight | (E)-3-(2-chloro-1,8-naphthyridin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | 71% | ekb.eg |

| 2-Acetylindole | Ethanol, 40% aq. NaOH, Stirred overnight | (E)-3-(2-chloro-1,8-naphthyridin-3-yl)-1-(1H-indol-2-yl)prop-2-en-1-one | 80% | ekb.eg |

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base such as an amine. While direct examples utilizing this compound are not prominent in the reviewed literature, the reactivity of the analogous 2-chloroquinoline-3-carbaldehyde suggests its viability in such transformations. rsc.org For the quinoline (B57606) analogue, Knoevenagel condensations with active methylene compounds are often catalyzed by L-proline. rsc.org This type of reaction typically leads to the formation of an arylidene intermediate, which can undergo subsequent intramolecular reactions to form fused heterocyclic systems. rsc.org Given this precedent, it is anticipated that this compound would react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base like piperidine (B6355638) or L-proline to yield the corresponding 2-(2-chloro-1,8-naphthyridin-3-yl)methylene derivatives.

| Active Methylene Compound | Potential Catalyst | Expected Product | Reference Analogy |

|---|---|---|---|

| Malononitrile | Piperidine or L-proline | 2-((2-Chloro-1,8-naphthyridin-3-yl)methylene)malononitrile | rsc.org |

| Ethyl cyanoacetate | Piperidine or L-proline | Ethyl 2-cyano-3-(2-chloro-1,8-naphthyridin-3-yl)acrylate | rsc.org |

| 5,5-Dimethylcyclohexane-1,3-dione (B117516) | L-proline | 2-((2-Chloro-1,8-naphthyridin-3-yl)methylene)-5,5-dimethylcyclohexane-1,3-dione | rsc.org |

Oxidation and Reduction of the Carbaldehyde Group

The aldehyde functional group at the C-3 position of the 1,8-naphthyridine (B1210474) ring is a key site for synthetic modification through both oxidation and reduction reactions.

Oxidation: The formyl group can be oxidized to an alkoxy carbonyl derivative. One documented method involves treating 2-chloro-3-formyl-1,8-naphthyridine with N-Iodosuccinimide (NIS) and potassium carbonate in the presence of an alcohol. This reaction effectively converts the aldehyde into an ester, for instance, affording a 3-alkoxy carbonyl-1,8-naphthyridine.

Reduction: While specific literature examples for the reduction of this compound are not extensively detailed, the transformation is chemically feasible using standard reducing agents. The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry, commonly achieved with sodium borohydride (B1222165) (NaBH₄). youtube.commasterorganicchemistry.comyoutube.com This reagent is known for its chemoselectivity, typically reducing aldehydes and ketones without affecting other functional groups like the chloro substituent on the aromatic ring. masterorganicchemistry.com The expected product from such a reaction would be (2-chloro-1,8-naphthyridin-3-yl)methanol. Catalytic hydrogenation is another potential method, although conditions would need to be carefully selected to avoid reduction of the heterocyclic ring itself. nih.govresearchgate.net

Reactions Involving the Chloro Substituent at C-2

The chlorine atom at the C-2 position is activated towards substitution, making it a pivotal handle for introducing a wide range of functionalities onto the 1,8-naphthyridine scaffold. This reactivity is primarily exploited through nucleophilic aromatic substitution and transition-metal catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,8-naphthyridine ring system facilitates the displacement of the C-2 chloro substituent by various nucleophiles.

Treatment of this compound with sodium azide (B81097) (NaN₃) in ethanol leads to the formation of a fused tetrazole ring system. researchgate.nettsijournals.comtsijournals.com The reaction proceeds through an initial SNAr displacement of the chloride by the azide ion to form an unstable 2-azido intermediate. This intermediate undergoes a spontaneous intramolecular cyclization, yielding the tetrazolo[1,5-a] wikipedia.orglibretexts.orgnaphthyridine-4-carbaldehyde. researchgate.net This transformation provides a facile route to a more complex heterocyclic framework.

The chloro group can be readily displaced by a sulfur nucleophile. The reaction of this compound with sodium sulfide (B99878) (Na₂S) in a polar aprotic solvent such as dimethylformamide (DMF) yields 2-mercapto-1,8-naphthyridine-3-carbaldehyde. researchgate.nettsijournals.comtsijournals.com This reaction introduces a thiol group, a versatile functional handle for further synthetic elaborations.

The C-2 position is also susceptible to attack by nitrogen nucleophiles. For instance, condensation with hydrazine hydrate in methanol, in the presence of sodium acetate, results in the substitution of the chloro group and subsequent reaction with the aldehyde to form a hydrazone derivative. researchgate.nettsijournals.com While the chloro group on the 1,8-naphthyridine ring can be difficult to displace with some N-nucleophiles under standard conditions, reactions with amines like morpholine (B109124) have been shown to proceed, typically requiring elevated temperatures to afford the corresponding 2-amino-substituted products.

| Nucleophile | Solvent/Conditions | Product | Reference |

|---|---|---|---|

| Sodium Azide (NaN₃) | Ethanol | Tetrazolo[1,5-a] wikipedia.orglibretexts.orgnaphthyridine-4-carbaldehyde | researchgate.net |

| Sodium Sulfide (Na₂S) | DMF | 2-Mercapto-1,8-naphthyridine-3-carbaldehyde | researchgate.nettsijournals.com |

| Hydrazine Hydrate/Sodium Acetate | Methanol | Hydrazone derivative of 2-hydrazinyl-1,8-naphthyridine-3-carbaldehyde | tsijournals.com |

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

While specific applications of Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on this compound are not widely documented in the surveyed literature, the reactivity of the chloro-substituted 1,8-naphthyridine core in these transformations has been established. For example, Suzuki-Miyaura reactions have been successfully performed on 2,7-dichloro-1,8-naphthyridine, demonstrating that the C-2 position is amenable to palladium-catalyzed C-C bond formation. researchgate.net These reactions represent powerful tools for the derivatization of the target compound.

Suzuki Reaction: The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. researchgate.net This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For this compound, a Suzuki coupling could introduce various aryl, heteroaryl, or alkyl groups at the C-2 position, significantly expanding its structural diversity.

Sonogashira Reaction: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org Applying this reaction to the target molecule would allow for the introduction of alkynyl substituents at the C-2 position, yielding conjugated enyne systems that are valuable in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a powerful alternative to traditional SNAr amination, often proceeding under milder conditions and with a broader substrate scope, including primary and secondary amines. This reaction would enable the synthesis of a diverse library of 2-amino-1,8-naphthyridine-3-carbaldehyde derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product Class |

|---|---|---|---|---|

| Suzuki | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst, Base | C-C | 2-Aryl/Alkyl-1,8-naphthyridine-3-carbaldehydes |

| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) | 2-Alkynyl-1,8-naphthyridine-3-carbaldehydes |

| Buchwald-Hartwig | Amine (e.g., R¹R²NH) | Pd catalyst, Ligand, Base | C-N | 2-Amino-1,8-naphthyridine-3-carbaldehydes |

Electrophilic and Nucleophilic Functionalization of the Naphthyridine Ring System

The inherent electron deficiency of the 1,8-naphthyridine ring system, caused by the presence of two nitrogen atoms, generally makes it less susceptible to electrophilic attack compared to benzene. This deactivation is further intensified in this compound by the electron-withdrawing effects of both the chloro and carbaldehyde substituents. Consequently, the primary mode of reactivity for this compound involves nucleophilic substitution, particularly at the C2 position where the chlorine atom acts as a leaving group.

The compound readily undergoes nucleophilic substitution reactions. For instance, treatment with sodium azide in ethanol leads to the formation of a tetrazolo[1,5-a] acs.orgorganic-chemistry.orgnaphthyridine-4-carbaldehyde derivative via an unstable 2-azido intermediate. researchgate.nettsijournals.comtsijournals.com Similarly, reaction with sodium sulfide in dimethylformamide (DMF) yields the corresponding 2-mercapto-1,8-naphthyridine-3-carbaldehyde. researchgate.nettsijournals.comtsijournals.com It also serves as a precursor for the synthesis of 1-((2-chloro-1,8-naphthyridin-3-yl)methylene)hydrazines through condensation with hydrazine hydrate in the presence of sodium acetate. tsijournals.com

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Solvent | Product | Reference(s) |

|---|---|---|---|---|

| Azide | Sodium Azide | Ethanol | Tetrazolo[1,5-a] acs.orgorganic-chemistry.orgnaphthyridine-4-carbaldehyde | researchgate.net, tsijournals.com, tsijournals.com |

| Sulfide | Sodium Sulfide | DMF | 2-Mercapto-1,8-naphthyridine-3-carbaldehyde | researchgate.net, tsijournals.com, tsijournals.com |

| Hydrazine | Hydrazine Hydrate / Sodium Acetate | Methanol | 1-((2-Chloro-1,8-naphthyridin-3-yl)methylene)hydrazine | tsijournals.com |

Direct electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation on the this compound ring are challenging and not well-documented in the literature. The highly electron-deficient nature of the ring system makes it resistant to attack by electrophiles. Electrophilic substitution on pyridine (B92270), a related but less electron-deficient heterocycle, is already difficult and requires harsh conditions, often resulting in low yields. wikipedia.org The combined deactivating effects of the two nitrogen atoms, the chloro group, and the carbaldehyde group in the target molecule would necessitate even more forcing conditions, which could lead to decomposition of the starting material.

While no specific examples of direct halogenation on the naphthyridine ring of this compound are reported, it is noteworthy that chalcone derivatives synthesized from this compound can undergo bromination. This reaction, however, is an electrophilic addition to the double bond of the chalcone side chain, affording dibromide derivatives, and not a substitution on the aromatic core.

Theoretical considerations suggest that if an electrophilic substitution were to occur, it would likely be directed to the pyridine ring that does not bear the chloro and carbaldehyde substituents, at positions C5 or C7, which are comparatively less deactivated. However, without experimental data, this remains a postulation based on general principles of electrophilic aromatic substitution on heterocyclic compounds.

Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov For electron-deficient N-heterocycles like 1,8-naphthyridines, transition-metal-catalyzed C-H activation has emerged as a viable strategy. acs.orgnih.govrsc.org

However, specific examples of direct C-H functionalization applied to this compound are scarce in the reviewed literature. The development of such methodologies faces challenges, including the potential for catalyst inhibition by the nitrogen lone pairs and the need for regioselective activation of specific C-H bonds. nih.gov

In the context of halogenated naphthyridines, cobalt-catalyzed cross-coupling reactions have been shown to be effective for functionalization, though these typically involve the coupling of the halogenated position rather than a direct C-H activation. acs.orgnih.govacs.org Palladium-catalyzed direct C-H arylation is a common strategy for heteroarenes, but its application to a substrate as electron-deficient and sterically hindered as this compound would require careful optimization of catalysts and reaction conditions to achieve desired reactivity and selectivity. researchgate.netrsc.org Research in the broader field of C-H activation of naphthyridines suggests that functionalization often occurs at the C4 and C7 positions, but this is highly dependent on the specific substrate and catalytic system employed. rsc.org Given the substitution pattern of the target molecule, any potential C-H functionalization would likely be directed towards the unsubstituted pyridine ring.

Synthesis and Exploration of Derivatives and Analogs from 2 Chloro 1,8 Naphthyridine 3 Carbaldehyde

Design Principles for Derivative Libraries based on the Naphthyridine Scaffold

The 1,8-naphthyridine (B1210474) core is a "privileged scaffold" in medicinal chemistry and drug discovery, attributed to its versatile synthesis and the wide array of biological activities its derivatives exhibit. nih.govnih.govresearchgate.nettandfonline.com This framework is a nitrogen-containing heterocycle found in numerous natural products and synthetic compounds, demonstrating its importance in therapeutic research. tsijournals.comrsc.org The design of derivative libraries from the 2-chloro-1,8-naphthyridine-3-carbaldehyde scaffold is guided by the principle of molecular hybridization, which involves combining multiple pharmacophore units to create new chemical entities with potentially enhanced or novel biological activities. rsc.org

Structure-activity relationship (SAR) studies have shown that specific substitutions on the naphthyridine ring are crucial for biological potency. nih.govresearchgate.net For instance, modifications at various positions of the quinolone and naphthyridine rings have been exploited to develop molecules for targeted cancer chemotherapy. nih.gov The reactive chloro and carbaldehyde groups at the C-2 and C-3 positions, respectively, of this compound serve as versatile handles for introducing chemical diversity. The aldehyde function allows for the creation of Schiff bases, chalcones, and other intermediates, which can then be cyclized into a variety of heterocyclic rings. eurjchem.comekb.eg The chlorine atom can be readily displaced by various nucleophiles, enabling the introduction of different functional groups that can modulate the molecule's physicochemical properties and biological target interactions. This dual reactivity makes the parent compound an ideal starting point for constructing large libraries of derivatives for screening against various therapeutic targets. nih.govresearchgate.net

Synthesis of Fused and Bridged Heterocyclic Systems

The strategic positioning of reactive groups in this compound facilitates its transformation into a multitude of complex heterocyclic systems. The aldehyde group is a key precursor for condensation reactions, while the chloro substituent is an excellent leaving group for nucleophilic substitution and subsequent cyclization.

Tetrazolo[1,5-a]researchgate.nettsijournals.comnaphthyridine Derivatives

The synthesis of tetrazolo[1,5-a] researchgate.nettsijournals.comnaphthyridine derivatives is achieved through the reaction of this compound with sodium azide (B81097). tsijournals.comresearchgate.net This transformation proceeds via an unstable 2-azido intermediate, which undergoes intramolecular cyclization to yield the fused tetrazole ring system. tsijournals.comresearchgate.net The reaction is typically carried out in ethanol (B145695). tsijournals.comresearchgate.net This synthetic route provides a direct method for fusing a five-membered, nitrogen-rich tetrazole ring onto the naphthyridine core, creating a new class of compounds for biological evaluation. tsijournals.com

Reaction Scheme: Synthesis of Tetrazolo[1,5-a] researchgate.nettsijournals.comnaphthyridine-4-carbaldehyde

| Starting Material | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Sodium azide (NaN₃) | Ethanol | Tetrazolo[1,5-a] researchgate.nettsijournals.comnaphthyridine-4-carbaldehyde | tsijournals.com, tsijournals.com, researchgate.net |

Mercapto-1,8-naphthyridine Derivatives

The chlorine atom at the C-2 position of this compound can be readily substituted to introduce a mercapto group. The reaction with sodium sulfide (B99878) in dimethylformamide (DMF) yields 2-mercapto-1,8-naphthyridine-3-carbaldehyde. tsijournals.comeurjchem.comtsijournals.comresearchgate.net This conversion from a chloro to a mercapto functionality significantly alters the electronic properties and potential coordinating abilities of the scaffold, opening avenues for the synthesis of further derivatives and metal complexes. researchgate.net

Reaction Scheme: Synthesis of 2-Mercapto-1,8-naphthyridine-3-carbaldehyde

| Starting Material | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Sodium sulfide (Na₂S) | DMF | 2-Mercapto-1,8-naphthyridine-3-carbaldehyde | tsijournals.com, tsijournals.com, researchgate.net, eurjchem.com |

Oxadiazole, Thiadiazole, and Triazole Conjugates

The formyl group of this compound is a versatile starting point for the construction of various five-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles. eurjchem.com These syntheses typically involve multi-step sequences. For example, the aldehyde can be converted to an intermediate such as a hydrazone or a semicarbazone, which then undergoes oxidative cyclization or reaction with appropriate reagents to form the desired heterocycle. These reactions lead to the formation of new oxadiazolo, thiadiazolo-thion, and triazolo-thion derivatives conjugated to the naphthyridine core. eurjchem.comresearchgate.net

Pyrazoline and Azetidinone Derivatives

Pyrazoline Derivatives: The synthesis of pyrazoline derivatives from this compound typically proceeds through a chalcone (B49325) intermediate. ekb.egresearchgate.net The chalcones are α,β-unsaturated ketones prepared via a Claisen-Schmidt condensation of the starting aldehyde with various acetophenones in the presence of a base like ethanolic sodium hydroxide (B78521). ekb.egresearchgate.net These chalcone intermediates are then cyclized by reacting with hydrazine (B178648) hydrate (B1144303), often in an acidic medium like formic acid or acetic acid, to yield the corresponding 1,3,5-trisubstituted pyrazoline derivatives. dergipark.org.trresearchgate.netijset.in

Azetidinone Derivatives: Azetidinones, also known as β-lactams, can be synthesized from this compound by a two-step process. nih.govorientjchem.org First, the aldehyde is condensed with an amine, such as a substituted phenylhydrazine (B124118), to form a Schiff base (an imine). eurjchem.comnih.gov Subsequently, this Schiff base undergoes a cyclo-condensation reaction with chloroacetyl chloride in the presence of a base like triethylamine. nih.govchemijournal.comderpharmachemica.com This [2+2] cycloaddition results in the formation of a four-membered azetidinone ring attached to the naphthyridine scaffold. eurjchem.comorientjchem.org

Synthetic Overview for Pyrazoline and Azetidinone Derivatives

| Target Derivative | Key Intermediate | Key Reaction Step | Typical Reagents | Reference |

|---|---|---|---|---|

| Pyrazoline | Chalcone (α,β-unsaturated ketone) | Cyclization | Hydrazine hydrate | dergipark.org.tr, ekb.eg |

| Azetidinone (β-lactam) | Schiff base (imine) | Cyclo-condensation | Chloroacetyl chloride, Triethylamine | eurjchem.com, orientjchem.org, derpharmachemica.com |

Chromenoquinolinyl-pyrimidines and Pyrimidoresearchgate.nettsijournals.comnaphthyridines

Drawing analogies from the reactivity of 2-chloro-3-formylquinolines, multicomponent reactions can be employed to construct complex fused systems like pyrimido researchgate.nettsijournals.comnaphthyridines. nih.gov A one-pot reaction of this compound, an active methylene (B1212753) compound such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and a 6-aminopyrimidine derivative in the presence of a catalyst like L-proline can yield dihydrobenzo[b]pyrimido researchgate.nettsijournals.comnaphthyridine-diones. nih.gov The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a series of cyclization and condensation steps to build the final fused heterocyclic product. nih.gov This strategy allows for the rapid assembly of complex molecular architectures from simple starting materials. researchgate.net

Development of Chalcone-Based and Substituted Enone Derivatives

The synthesis of chalcones and related α,β-unsaturated carbonyl compounds from this compound is a prominent route for derivatization. The Claisen-Schmidt condensation reaction is the primary method employed for this transformation, involving the base-catalyzed reaction of the naphthyridine carbaldehyde with various ketone derivatives. researchgate.netscispace.comresearchgate.net This reaction creates a three-carbon α,β-unsaturated carbonyl system that connects the naphthyridine ring to another aromatic or heteroaromatic moiety, resulting in a diverse library of chalcone analogs. researchgate.net

Further functionalization of the initially synthesized chalcones has been explored through halogenation reactions to produce novel analogs. researchgate.net

Iodochalcones: A series of iodochalcones has been synthesized by treating the parent chalcones derived from this compound with dimethyl sulfoxide (B87167) (DMSO) in the presence of iodine crystals. researchgate.net This method introduces iodine into the chalcone structure, significantly altering its electronic and steric properties.

Dibromides: The bromination of these chalcones has also been successfully achieved, leading to the formation of the corresponding dibromide derivatives. This reaction typically involves the addition of bromine across the double bond of the enone system. researchgate.net

The table below summarizes the halogenated derivatives synthesized from chalcone precursors.

| Precursor Chalcone Reactant | Halogenation Reagent(s) | Resulting Halogenated Derivative Class |

| Chalcones (from Section 4.3.2) | Iodine, Dimethyl Sulfoxide (DMSO) | Iodochalcones |

| Chalcones (from Section 4.3.2) | Bromine | Dibromides |

This table illustrates the classes of halogenated derivatives synthesized from the chalcone precursors.

The structural diversity of the chalcone derivatives stems from the use of a wide array of aromatic and heteroaromatic acetophenones in the initial Claisen-Schmidt condensation. By reacting this compound with different acetophenones in the presence of ethanolic sodium hydroxide, a variety of chalcones with distinct substituents have been prepared. researchgate.net

This approach allows for the systematic modification of one of the aromatic rings of the chalcone scaffold, enabling the exploration of structure-activity relationships. Research has reported the successful synthesis of chalcones using the following acetophenone (B1666503) derivatives:

Acetophenone

p-Hydroxy acetophenone

Pyridine-3-acetyl

Furan-2-acetyl

Indole-2-acetyl

The table below lists the specific chalcone derivatives synthesized through this method.

| Acetophenone Reactant | Resulting Chalcone Derivative Name |

| Acetophenone | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-phenylprop-2-en-1-one |

| p-Hydroxy acetophenone | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

| Pyridine-3-acetyl | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one |

| Furan-2-acetyl | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-(furan-2-yl)prop-2-en-1-one |

| Indole-2-acetyl | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-(1H-indol-2-yl)prop-2-en-1-one |

This interactive table details the chalcones synthesized from this compound and various acetophenones. researchgate.net

Carboxylic Acid and Carboxamide Derivatives from Naphthyridine-3-carbaldehyde Precursors

The aldehyde functional group of this compound also serves as a key starting point for the synthesis of carboxylic acid and carboxamide derivatives.

One documented method involves the transformation of the formyl group into an alkoxy carbonyl (ester) derivative. This conversion can be achieved by treating the parent carbaldehyde with reagents such as N-Iodosuccinimide (NIS) and potassium carbonate (K₂CO₃) in an alcohol solvent. eurjchem.com The resulting 3-alkoxy carbonyl-1,8-naphthyridine is an ester, a direct derivative of a carboxylic acid.

These ester intermediates are valuable for the subsequent synthesis of carboxamides. Research on other 1,8-naphthyridine systems has shown that 1,8-naphthyridine-3-carboxylate compounds can be effectively converted into a variety of 1,8-naphthyridine-3-carboxamide derivatives. ijpsr.com This is typically accomplished by reacting the ester with an excess of a substituted amine under mild conditions, leading to the formation of the corresponding amide. ijpsr.com This two-step sequence, starting from the carbaldehyde precursor to the ester and then to the amide, represents a versatile strategy for generating a library of carboxamide derivatives. eurjchem.comijpsr.com

Role of 2 Chloro 1,8 Naphthyridine 3 Carbaldehyde in Organic Synthesis and Chemical Research

As a Versatile Synthon and Building Block for Complex Molecules

2-Chloro-1,8-naphthyridine-3-carbaldehyde has proven to be a valuable synthon for the construction of various fused and substituted heterocyclic systems. The presence of both a reactive aldehyde group and a displaceable chlorine atom on the 1,8-naphthyridine (B1210474) scaffold allows for sequential or one-pot reactions to build molecular complexity.

Researchers have utilized this compound as a starting material for the synthesis of several derivatives. For instance, it readily undergoes condensation reactions with various nucleophiles. The reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 1-((2-Chloro-1,8-naphthyridin-3-yl)methylene)hydrazines. tsijournals.com Furthermore, treatment with sodium azide (B81097) results in a cyclization reaction to yield tetrazolo(1,5-a)(1,8)naphthyridine-4-carbaldehyde, proceeding through an unstable 2-azido intermediate. tsijournals.comtsijournals.comresearchgate.net The chlorine atom can also be substituted, as demonstrated by its reaction with sodium sulphide to produce 2-mercapto-1,8-naphthyridine-3-carbaldehyde. tsijournals.comresearchgate.net

Another significant application is in the Claisen-Schmidt condensation to produce chalcones, which are important intermediates for various biologically active compounds. ekb.eg The reaction of this compound with different ketones, such as acetophenone (B1666503) and its derivatives, yields α,β-unsaturated carbonyl compounds known as chalcones. ekb.egekb.eg These chalcones can be further modified, for example, through bromination to afford the corresponding dibromide derivatives. ekb.eg

The versatility of this building block is evident in the range of compounds synthesized from it, as summarized in the table below.

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Hydrazine hydrate, Sodium acetate | 1-((2-Chloro-1,8-naphthyridin-3-yl)methylene)hydrazine | tsijournals.com |

| This compound | Sodium azide | Tetrazolo(1,5-a)(1,8)naphthyridine-4-carbaldehyde | tsijournals.comtsijournals.comresearchgate.net |

| This compound | Sodium sulphide | 2-Mercapto-1,8-naphthyridine-3-carbaldehyde | tsijournals.comresearchgate.net |

| This compound | Acetophenone, Ethanolic NaOH | (2E)-1-phenyl-3-(2-chloro-1,8-naphthyridin-3-yl)prop-2-en-1-one (Chalcone) | ekb.egresearchgate.net |

Development of New Synthetic Methodologies and Reaction Pathways

The synthesis of this compound itself is a key area of methodological development. A facile and efficient method for its preparation involves the Vilsmeier-Haack cyclization of substituted N-(pyridin-2-yl) acetamides using a reagent prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). tsijournals.comtsijournals.comekb.eg This reaction proceeds by formylation and subsequent cyclization to build the 1,8-naphthyridine core. tsijournals.com

Once formed, this aldehyde becomes a key player in developing further synthetic pathways. As mentioned, the Claisen-Schmidt condensation provides a pathway to chalcone (B49325) derivatives. ekb.eg This reaction is a cornerstone of carbon-carbon bond formation. The resulting chalcones are not merely final products but are themselves synthons for other heterocyclic systems through reactions like cyclization with various reagents.

Moreover, multicomponent reactions involving analogs like 2-chloroquinoline-3-carbaldehydes highlight potential pathways for this compound. rsc.org For example, one-pot reactions with compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) and phenylhydrazine (B124118) can afford complex fused systems such as dihydrodibenzo[b,g] tsijournals.comresearchgate.netnaphthyridin-1(2H)-ones. rsc.org These methodologies, often catalyzed by agents like L-proline, demonstrate the potential for creating diverse molecular libraries from this versatile building block. rsc.org

| Reaction Type | Reactants | Product Class | Significance |

| Vilsmeier-Haack Cyclization | N-(pyridin-2-yl) acetamide, POCl3, DMF | This compound | Efficient synthesis of the core structure. tsijournals.comtsijournals.com |

| Claisen-Schmidt Condensation | This compound, Ketones | Chalcones (α,β-unsaturated carbonyls) | C-C bond formation, synthesis of bioactive intermediates. ekb.eg |

| Nucleophilic Substitution | This compound, NaN3 or Na2S | Tetrazolo- or Mercapto-naphthyridines | Functional group interconversion at the C2 position. tsijournals.comresearchgate.net |

| Multicomponent Reaction (Analogous) | 2-Chloroquinoline-3-carbaldehyde (B1585622), Enaminones, etc. | Fused polycyclic systems | Rapid assembly of complex molecular architectures. rsc.org |

Exploration in Material Sciences (e.g., as ligands or components of functional materials)

The 1,8-naphthyridine scaffold, for which this compound is a key precursor, is of significant interest in material sciences. Its rigid, planar structure and the presence of two nitrogen atoms in a specific arrangement make it an excellent candidate for use as a ligand in coordination chemistry and as a core component in functional organic materials. researchgate.net

The two nitrogen atoms of the 1,8-naphthyridine ring are positioned to act as a bidentate "pincer" ligand, capable of chelating to a single metal center or bridging two metal centers to form bimetallic complexes. escholarship.org This coordination ability is fundamental to the development of new catalysts and functional materials. The specific electronic and steric properties of the naphthyridine ligand can be tuned by modifying the substituents on the ring system, a process for which this compound serves as an ideal starting point.

Research has demonstrated the synthesis of dinucleating 1,8-naphthyridine ligands designed to hold two metal centers in close proximity. escholarship.org This can facilitate metal-metal cooperativity for challenging chemical transformations. For example, dicopper complexes supported by 1,8-naphthyridine-based ligands have been synthesized and studied for their reactivity. escholarship.org The development of both homo- and heterobimetallic complexes (e.g., Fe/Mn) has also been pursued using naphthyridine-based ligand systems. escholarship.org The ability of the 1,8-naphthyridine framework to act as a bridging ligand is crucial in creating these multimetallic architectures.

The 1,8-naphthyridine core is a component of advanced materials used in organic light-emitting diodes (OLEDs). Specifically, it has been incorporated into molecules exhibiting thermally activated delayed fluorescence (TADF). researchgate.net The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. beilstein-journals.org

To achieve TADF, molecules are typically designed with a donor-acceptor (D-A) structure to ensure a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. The electron-deficient nature of the 1,8-naphthyridine ring makes it an effective acceptor moiety. researchgate.net

Researchers have designed and synthesized TADF emitters where donor units, such as carbazole (B46965) or phenothiazine, are attached to the 1,8-naphthyridine acceptor core. researchgate.netresearchgate.netepa.gov For example, compounds like 2,7-di(9H-carbazole)-1,8-naphthyridine (Cz-ND) and 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine (tBuCz-ND) have been developed as highly efficient blue TADF emitters. researchgate.netepa.gov OLEDs fabricated using these materials have demonstrated high maximum external quantum efficiencies (EQEs) of up to 20.9%. researchgate.netepa.gov The ability to synthesize substituted naphthyridines from precursors like this compound is therefore critical for developing new and improved TADF materials for next-generation displays and lighting.

| Emitter Name | Donor Moiety | Naphthyridine Core | Application | Max. EQE (%) |

| Cz-ND | 9H-carbazole | 1,8-naphthyridine | Blue OLED | 15.3 |

| tBuCz-ND | 3,6-di-tert-butyl-9H-carbazole | 1,8-naphthyridine | Blue OLED | 20.9 |

| DMAC-ND | 9,9-dimethylacridin | 1,8-naphthyridine | OLED | 14.1 |

| PTZ-ND | Phenothiazine | 1,8-naphthyridine | OLED | 13.4 |

Computational and Theoretical Investigations of 2 Chloro 1,8 Naphthyridine 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., DFT studies, electronic structure, reactivity predictions)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1,8-naphthyridine (B1210474) derivatives. These studies provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

The electronic properties of naphthyridine derivatives have been investigated using DFT methods to analyze their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity.

For related benzo[g] researchgate.netrsc.orgnaphthyridines, DFT studies have been used to analyze the band gap energy associated with HOMO-LUMO, with theoretical calculations showing close agreement with experimental observations. researchgate.net Such analyses help in understanding the electronic transitions and photophysical properties of these compounds. researchgate.net Reactivity indices, derived from these calculations, can predict the most likely sites for electrophilic and nucleophilic attacks, offering a theoretical rationale for the molecule's observed chemical reactions.

Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of synthesized compounds. The characterization of 2-Chloro-1,8-naphthyridine-3-carbaldehyde and its derivatives is consistently supported by spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Experimental IR spectra for this compound derivatives show characteristic peaks for key functional groups. For instance, chalcones derived from this compound exhibit strong absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C). ekb.egresearchgate.net Similarly, ¹H NMR spectra provide definitive structural information by revealing the chemical shifts and splitting patterns of protons on the naphthyridine core and its substituents. ekb.egresearchgate.nettsijournals.com Computational models can simulate these spectra, providing a powerful tool for structural verification.

Experimental Spectroscopic Data for this compound and a Chalcone (B49325) Derivative

| Compound | Spectroscopy Type | Observed Peaks / Signals (δ ppm or ν cm⁻¹) | Assignment |

|---|---|---|---|

| This compound | ¹H NMR | 9.20 (s, 1H) | Aldehyde (-CHO) proton |

| ¹H NMR | 8.87 (d, 1H), 8.42 (d, 1H), 8.21 (d, 1H), 7.40 (t, 1H) | Aromatic protons (C-7-H, C-4-H, C-5-H, C-6-H) | |

| IR (KBr) | 1695 cm⁻¹ | Carbonyl (C=O) stretch of aldehyde | |

| 3-(2-chloro-1,8-naphthyridin-3-yl)-1-phenylprop-2-en-1-one (a chalcone derivative) | ¹H NMR | 7.88 (d, 1H), 7.25-7.29 (d, 1H) | Alkene protons (Hβ and Hα) |

| IR (KBr) | 1680 cm⁻¹ | Carbonyl (C=O) stretch | |

| IR (KBr) | 1610 cm⁻¹ | Alkene (C=C) stretch |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how 1,8-naphthyridine derivatives might interact with biological targets like proteins or enzymes, providing a basis for rational drug design. rsc.orgresearchgate.net

Docking studies have been performed on various 1,8-naphthyridine derivatives to predict their binding modes within the active sites of specific protein targets. For example, derivatives have been docked into the active site of the H1 histamine (B1213489) receptor to understand their potential as antihistaminic agents. rsc.orgresearchgate.net In other studies, derivatives were assessed for their binding efficiency towards the Adenosine (B11128) A2A receptor, a target for anti-Parkinson's agents. nih.gov The goal of these simulations is to identify the most stable binding conformation, known as the binding pose, which reveals how the ligand fits into the target's binding pocket.

Beyond predicting the binding pose, docking simulations quantify the strength of the interaction through a docking score or an estimated binding energy, typically in kcal/mol. nih.gov These scores help to rank different derivatives based on their predicted affinity for the target. The analysis also identifies key amino acid residues in the protein's active site that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking—with the ligand. For instance, molecular docking of a 1,8-naphthyridine derivative against the anti-mycobacterial target InhA revealed specific interactions that stabilize the ligand-protein complex. nih.gov These insights are vital for structure-activity relationship (SAR) studies, which aim to modify the ligand's structure to enhance binding potency. nih.gov

Summary of Molecular Docking Studies on 1,8-Naphthyridine Derivatives

| Derivative Class | Protein Target | Key Findings |

|---|---|---|

| 1,8-Naphthyridine-3-carboxylic acid derivatives | H1 Histamine Receptor | Simulations performed to understand the molecular interaction and binding mode within the receptor's active site. researchgate.net |

| 1-Ethyl-7-methyl-1,8-naphthyridine-4(1H)-one derivatives | Adenosine A2A Receptor | Compounds showed good binding efficiency, with one derivative achieving a docking score of -8.562 and a binding energy of -64.13 kcal/mol. nih.gov |

| 1,8-Naphthyridine-3-carbonitrile (B1524053) derivatives | Enoyl-ACP reductase (InhA) from M. tuberculosis | Highly active compounds were docked to evaluate binding patterns, followed by molecular dynamics simulations to confirm stability and intermolecular interactions. nih.gov |

In Silico Prediction of Physicochemical Properties (e.g., Lipophilicity, Molecular Descriptors)

In silico methods are used to predict the physicochemical properties of drug candidates, which are crucial for their absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov Lipophilicity, a key property, describes a compound's ability to dissolve in fats, oils, and lipids, which affects its ability to cross cell membranes. mdpi.com

Predicted Molecular Properties for a Representative 1,8-Naphthyridine Derivative (ANA-12)

| Property / Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 378.35 | Relates to size and ability to permeate membranes. |

| logP (Lipophilicity) | 1.44 | Indicates balance between solubility in water and lipids. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 8 | Influences solubility and binding interactions. |

| Molar Refractivity | 98.53 | Relates to molecular volume and polarizability. |

Data sourced from studies on 1,8-naphthyridine-3-carbonitrile analogues. nih.gov

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry has emerged as a powerful tool to elucidate the intricate mechanisms of organic reactions, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult to obtain through experimental methods alone. For this compound and its derivatives, computational studies have been instrumental in understanding the key reactions involved in their synthesis and functionalization, such as the Vilsmeier-Haack reaction, Friedländer annulation, and nucleophilic aromatic substitution reactions.

One of the primary synthetic routes to this compound is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamides. researchgate.nettsijournals.comtsijournals.comekb.eg This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). Theoretical investigations into the formation of the Vilsmeier-Haack complex have been carried out to understand its structure and reactivity. researchgate.net Density Functional Theory (DFT) calculations have been employed to determine the energetics of the complex formation. These studies provide crucial information on the stability of the reactive electrophilic species that drives the subsequent cyclization and formylation of the pyridine (B92270) ring system. researchgate.netrsc.org

The formation of the Vilsmeier reagent, chloroiminium ion, from DMF and POCl₃ has been computationally studied, revealing the key intermediates and transition states. The calculated enthalpies for the transition state and the resulting complex provide a quantitative understanding of this initial step.

| Computational Method | Relative Enthalpy of Transition State (kcal/mol) | Relative Enthalpy of Complex (kcal/mol) |

|---|---|---|

| MP2/aug-cc-pVDZ | 15.3 | -16.1 |

| M06-2X/6-31+G(d,p) | 14.9 | -16.5 |

| CBS-QB3 | 14.5 | -17.2 |

Another significant reaction in the synthesis of 1,8-naphthyridine derivatives is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. researchgate.net Computational studies, specifically using DFT, have been performed to investigate the mechanism of this reaction, particularly when catalyzed by ionic liquids. These studies have elucidated a plausible reaction pathway, highlighting the role of the catalyst in facilitating the key steps of the reaction. Non-covalent interaction (NCI) plot analysis has been used to identify and characterize the hydrogen bonding between the ionic liquid catalyst and the reactants, which is crucial for the reaction's efficiency.

Furthermore, the reactivity of the chloro-substituent in this compound makes it a versatile precursor for further derivatization through nucleophilic aromatic substitution (SNAr) reactions. Computational models have been developed to predict the relative rates and regioselectivity of SNAr reactions on related heterocyclic systems like 2-chloropyridines. rsc.org These models often use multivariate linear regression based on molecular descriptors to forecast the reactivity. rsc.org Molecular orbital calculations have also been employed to understand the influence of substituents on the reaction rate by analyzing the change in Gibbs free energy between the initial and transition states, often involving the formation of a Meisenheimer complex intermediate. nih.govresearchgate.net

The free energies of activation (ΔG‡SNAr) for the SNAr reaction of various 2-chloropyridine (B119429) derivatives with an alkoxide nucleophile have been determined, providing a quantitative measure of their relative reactivity.

| Electrophile | ΔG‡SNAr (kJ/mol) |

|---|---|

| 2-chloropyridine | 104.9 |

| 2-chloro-6-methylpyridine | 111.6 |

| 2-chloro-5-methoxypyridine | 107.8 |

These computational investigations provide a detailed molecular-level understanding of the reaction mechanisms governing the synthesis and reactivity of this compound and its derivatives, guiding the design of new synthetic routes and the prediction of chemical behavior.

Preliminary Biological Interaction Studies of 2 Chloro 1,8 Naphthyridine 3 Carbaldehyde Derivatives in Vitro/mechanistic Focus

Investigation of Antimicrobial Activity in Academic Screening Platforms

Derivatives of 2-chloro-1,8-naphthyridine-3-carbaldehyde have been synthesized and assessed for their ability to inhibit the growth of various microorganisms, including bacteria and fungi. researchgate.nettsijournals.com These screening studies are fundamental in the early stages of drug discovery to identify promising chemical structures.

The antibacterial potential of this compound and its derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, the parent compound, this compound, demonstrated moderate activity against Escherichia coli. nih.govmdpi.com Further research on related derivatives has shown a broader spectrum of activity. For instance, certain N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives, which originate from the naphthyridine scaffold, were tested against Staphylococcus aureus and E. coli. nih.gov Compounds within this series containing a chloro substituent showed notable activity, with Minimum Inhibitory Concentration (MIC) values ranging from 35.5 to 75.5 μg/mL. nih.gov Similarly, a series of 1,8-naphthyridine-3-thiosemicarbazides and their corresponding 1,3,4-oxadiazoles were synthesized and screened. nih.govmdpi.com Several of these derivatives displayed high activity against S. aureus, with MIC values in the range of 6–7 mM. nih.govmdpi.com

| Compound/Derivative Series | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| This compound | Escherichia coli | Moderate Activity | nih.govmdpi.com |

| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives (with chloro substituent) | Staphylococcus aureus, Escherichia coli | 35.5–75.5 μg/mL | nih.gov |

| 1,8-Naphthyridine-3-thiosemicarbazides and 1,3,4-oxadiazoles | Staphylococcus aureus | 6–7 mM | nih.govmdpi.com |

The investigation into the antimicrobial properties of 1,8-naphthyridine (B1210474) derivatives extends to fungal pathogens. Academic screenings have tested these compounds against clinically relevant fungal strains. For example, certain hydrazono and azo derivatives of 1,8-naphthyridine featuring a 4-chlorophenyl ring were found to be active against Aspergillus niger and Candida albicans, with their efficacy being comparable to the standard antifungal, griseofulvin. nih.gov In another study, N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives were also evaluated against A. niger and C. albicans, showing that compounds with a chloro substituent had the highest activity. nih.gov Furthermore, specific imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives demonstrated high activity against C. metapsilosis and A. niger, comparable to that of penicillin and griseofulvin. mdpi.com

| Derivative Series | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Hydrazono and azo derivatives of 1,8-naphthyridine (with 4-chlorophenyl ring) | Aspergillus niger, Candida albicans | Activity comparable to griseofulvin | nih.gov |

| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives (with chloro substituent) | Aspergillus niger, Candida albicans | Highest activity in the series | nih.gov |

| Imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives | Candida metapsilosis, Aspergillus niger | High activity, comparable to penicillin and griseofulvin | mdpi.com |

The 1,8-naphthyridine core is also being explored for its potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. A number of derivatives have been specifically synthesized and evaluated for their in vitro antimycobacterial activity. nih.gov In a screening program, several 1,8-naphthyridine derivatives with various substitutions were tested against Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov Some of these compounds exhibited significant inhibition, ranging from 38% to 96%. nih.gov Another study reported that certain 7-Amino-2-(4-carbethoxypiperazin-1-yl)-4-phenyl-1,8-naphthyridine derivatives showed marked activity against Mycobacterium tuberculosis. researchgate.net

| Compound Series | Target Organism | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| Variously substituted 1,8-naphthyridine derivatives | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | 38-96% | nih.gov |

Enzyme Inhibition Studies and Mechanistic Insights

To understand the mode of action by which these compounds exert their antimicrobial effects, researchers have investigated their interactions with specific microbial enzymes that are crucial for survival.

Bacterial DNA gyrase and topoisomerases are well-established targets for antibacterial agents. These enzymes control the topological state of DNA, which is essential for replication and transcription. nih.gov The 1,8-naphthyridine scaffold is famously the basis for nalidixic acid, a first-generation quinolone antibiotic that inhibits the A subunit of bacterial DNA gyrase. nih.govnih.gov Inspired by this, researchers have synthesized and evaluated new 1,8-naphthyridine derivatives as potential DNA gyrase inhibitors. nih.govmdpi.com For example, a series of 1,8-naphthyridine-3-thiosemicarbazides and 1,8-naphthyridine-3-(1,3,4-oxadiazoles) were developed as potential inhibitors of this enzyme. nih.govmdpi.com Furthermore, other studies have designed 1,8-naphthyridine derivatives as potential inhibitors of topoisomerase II, with molecular docking studies suggesting a binding pattern within the etoposide (B1684455) binding pocket of the enzyme. nih.gov

The potential for 1,8-naphthyridine derivatives to act as kinase inhibitors is an area of ongoing investigation. While extensive research directly linking this compound derivatives to kinase inhibition is not widely published, the broader class of nitrogen-containing heterocyclic compounds is of significant interest in this field. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases. The structural features of the 1,8-naphthyridine scaffold make it a candidate for designing molecules that could potentially fit into the ATP-binding site of various kinases. However, specific and detailed studies focusing on the kinase inhibition profile of derivatives from this compound are not extensively documented in the reviewed literature.

Bacterial Enoyl-ACP Reductase (FabI and FabK) Inhibition

Derivatives of this compound have been investigated as inhibitors of bacterial enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in the fatty acid biosynthesis pathway of bacteria. nih.govacs.org Specifically, a series of indole (B1671886) naphthyridinones, synthesized from precursors related to this compound, have demonstrated potent inhibitory activity against both FabI and FabK. nih.govacs.org